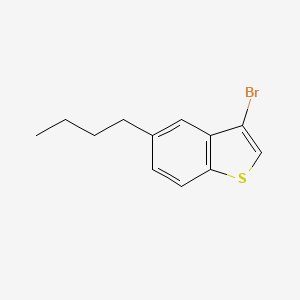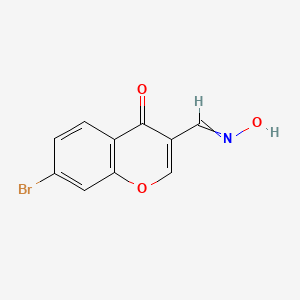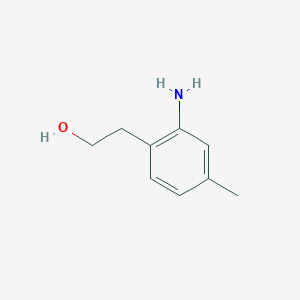
(R)-b-Amino-4-methyl-benzeneethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-b-Amino-4-methyl-benzeneethanol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring with a methyl substituent. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-b-Amino-4-methyl-benzeneethanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, ®-b-Nitro-4-methyl-benzeneethanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 4-methylbenzaldehyde with ammonia or an amine, followed by reduction with sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of ®-b-Amino-4-methyl-benzeneethanol may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and a metal catalyst such as palladium or platinum. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
®-b-Amino-4-methyl-benzeneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor compound can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst, sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products Formed
Oxidation: 4-Methylbenzaldehyde, 4-Methylbenzoic acid
Reduction: ®-b-Amino-4-methyl-benzeneethanol
Substitution: Various substituted benzene derivatives
科学的研究の応用
®-b-Amino-4-methyl-benzeneethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form hydrogen bonds and participate in various biochemical reactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of ®-b-Amino-4-methyl-benzeneethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
類似化合物との比較
Similar Compounds
- (S)-b-Amino-4-methyl-benzeneethanol
- 4-Amino-3-methylbenzyl alcohol
- 4-Methylbenzylamine
Uniqueness
®-b-Amino-4-methyl-benzeneethanol is unique due to its specific ®-configuration, which imparts optical activity and can result in different biological activities compared to its (S)-enantiomer. The presence of both amino and hydroxyl groups also makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical modifications.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
2-(2-amino-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6,11H,4-5,10H2,1H3 |
InChIキー |
ZAZXUIHWJJQCLY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-](/img/structure/B11822169.png)
![Hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide](/img/structure/B11822174.png)
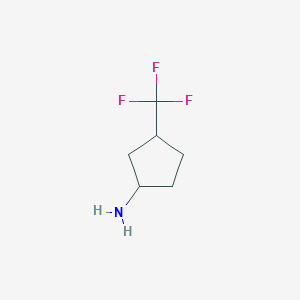
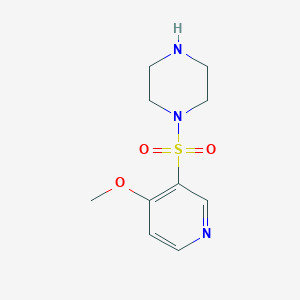
![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B11822193.png)
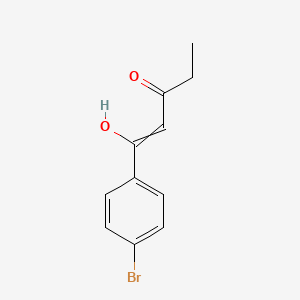
![N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B11822208.png)
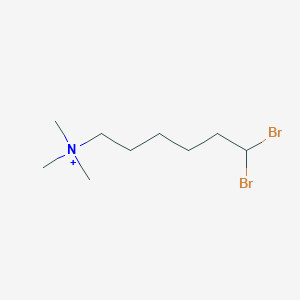
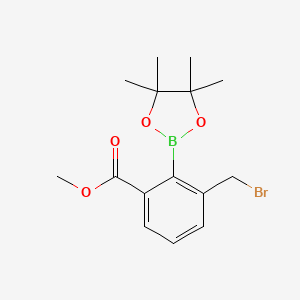
![2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide](/img/structure/B11822230.png)

